molecular formula C26H25FN2O5 B4078523 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4078523
M. Wt: 464.5 g/mol
InChI Key: ODJTXKUTLHPLFW-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone derivative characterized by a benzofuran-2-carbonyl group at position 4, a 4-fluorophenyl substituent at position 5, and a 3-(morpholin-4-yl)propyl chain at position 1 (). Pyrrolidinones are known for diverse biological activities, including antimicrobial and antifungal properties (). The morpholine moiety enhances solubility and bioavailability, while the fluorophenyl group may influence target binding affinity due to its electron-withdrawing nature ().

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O5/c27-19-8-6-17(7-9-19)23-22(24(30)21-16-18-4-1-2-5-20(18)34-21)25(31)26(32)29(23)11-3-10-28-12-14-33-15-13-28/h1-2,4-9,16,23,31H,3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJTXKUTLHPLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-ylcarbonyl intermediate, followed by the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction. The morpholine ring is then incorporated via nucleophilic substitution, and the final product is obtained through cyclization and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance target binding in antimicrobial contexts, while bulky groups (e.g., 4-tert-butylphenyl) may reduce membrane permeability .
  • Position 1 Substituents : Morpholinylpropyl chains (target compound, ) improve solubility compared to methoxypropyl or hydroxypropyl groups ().
  • Benzofuran vs.

Pharmacological Profiles

Antimicrobial and Antifungal Activity

  • Target Compound: While direct data are unavailable, structurally related pyrrolidinones (e.g., CAS 618368-50-6) exhibit antimicrobial activity against Colletotrichum musae (MIC = 64–256 μg/mL) .
  • Compound 51 () : Demonstrated potency in structure-activity relationship (SAR) studies, with chloro- and trifluoromethyl groups enhancing activity .
  • Fungal-Derived Analogues (): Pyrrolidinone derivatives (e.g., compounds 8–10) isolated from Fusarium decemcellulare showed antifungal activity (MIC = 64–256 μg/mL), suggesting a conserved mechanism of action .

Receptor Agonist Potential

Physicochemical Properties

  • Solubility : The morpholinylpropyl chain in the target compound enhances water solubility compared to analogues with methoxypropyl or furylmethyl groups .
  • Lipophilicity : Fluorophenyl and benzofuran groups increase logP values, suggesting improved membrane permeability over hydroxyphenyl derivatives .

Q & A

Q. Table 1. Key Physicochemical Properties

ParameterValue/DescriptionMethod/Reference
Melting Point209–211°C (similar analogs)Differential Scanning Calorimetry
LogP (Predicted)3.2 ± 0.5SwissADME
Hydrogen Bond Donors1 (hydroxy group)SCXRD

Q. Table 2. Comparison of Puckering Parameters

Methodθ (Å)φ (°)RMSD (Å)
SCXRD0.45120
DFT (Gas Phase)0.381350.12
DFT (DMSO Solvent)0.421250.07

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

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